molecular formula C13H15NO4 B3032504 Benzyl 3-acetoxyazetidine-1-carboxylate CAS No. 2061980-39-8

Benzyl 3-acetoxyazetidine-1-carboxylate

Cat. No. B3032504
CAS RN: 2061980-39-8
M. Wt: 249.26
InChI Key: ZOAMLCLZBWOROZ-UHFFFAOYSA-N
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Description

Benzyl 3-acetoxyazetidine-1-carboxylate is a compound that can be inferred to have relevance in the field of synthetic organic chemistry, particularly in the synthesis of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that are of interest due to their presence in biologically active molecules and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the strain of the four-membered ring. However, efficient synthetic routes have been developed for related structures. For instance, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines involves the reaction of primary amines with α,γ-dibromo esters, which may suggest a potential pathway for the synthesis of benzyl 3-acetoxyazetidine-1-carboxylate . Additionally, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid through bromofluorination and subsequent steps indicates the versatility of azetidine ring formation and functionalization .

Molecular Structure Analysis

While the specific molecular structure of benzyl 3-acetoxyazetidine-1-carboxylate is not directly discussed, the structure of azetidine derivatives has been studied using various computational methods. For example, DFT calculations have been used to investigate the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, which could be applied to azetidine derivatives to predict their molecular geometry, electronic structure, and vibrational properties .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions due to their strained ring system and reactive functional groups. The acetoxylation reaction, as seen in the synthesis of 3-acetoxy-1,4-benzodiazepines, is an example of functional group transformation that could be relevant to benzyl 3-acetoxyazetidine-1-carboxylate . Moreover, the inactivation of carboxypeptidase A by α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid demonstrates the potential reactivity of benzyl-substituted azetidine derivatives in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-acetoxyazetidine-1-carboxylate can be hypothesized based on related compounds. For instance, the study of 1,4-benzodiazepine derivatives provides insights into the regioselectivity and reactivity of azetidine rings, which could influence the solubility, stability, and reactivity of benzyl 3-acetoxyazetidine-1-carboxylate . Additionally, the analysis of weak intermolecular interactions and nonlinear optical properties of benzofuran-carboxylic acids derivatives could be extrapolated to predict similar properties in azetidine derivatives .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Novel Isomeric Analogs : The synthesis of novel isomeric analogs of dl-proline through reactions involving benzylamine demonstrates the utility of such compounds in synthesizing abnormally high molecular weight polypeptides. This research highlights the potential of "Benzyl 3-acetoxyazetidine-1-carboxylate" derivatives in peptide synthesis and modification (Soriano et al., 1980).

  • Antifungal and Antibacterial Activity : A series of 3-acetoxyazetidin-2-ones, including derivatives with a free carboxylic acid group on the N-1 aryl ring, were synthesized and evaluated for their antifungal and antibacterial properties. This study underlines the role of such compounds in developing new antimicrobial agents, showcasing their potential in addressing infectious diseases (Walsh et al., 1996).

  • Prodrug Development for Therapeutic Applications : The discovery of Siponimod, a potent and selective S1P receptor modulator, derived from alkoxyimino derivatives, including azetidine-based compounds, illustrates the application in developing new therapeutics for conditions such as multiple sclerosis (Pan et al., 2013).

Synthetic Chemistry Applications

  • Synthesis of Fluorinated Amino Acids : Research on the synthesis of fluorinated beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid, highlights the utility of azetidine derivatives in introducing fluorine into biologically active molecules, potentially affecting their pharmacokinetic properties (Van Hende et al., 2009).

  • Cholinesterase Inhibitors for Alzheimer's Disease : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, derived from proline-based carbamates, were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. This research contributes to the development of potential treatments for Alzheimer’s disease, showcasing the chemical versatility and therapeutic potential of azetidine derivatives (Pizova et al., 2017).

Safety and Hazards

The safety information for Benzyl 3-acetoxyazetidine-1-carboxylate indicates that it has the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

benzyl 3-acetyloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-10(15)18-12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAMLCLZBWOROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178759
Record name 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2061980-39-8
Record name 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061980-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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